molecular formula C23H21N3O4 B2523880 Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396710-94-3

Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2523880
CAS RN: 1396710-94-3
M. Wt: 403.438
InChI Key: QKMTVSRFPIFSRI-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been synthesized via reactions of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the appropriate heterocyclic amines and its diazonium salt .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Synthesis and Activity Evaluation : A study by Kumaraswamy et al. (2008) details the synthesis of naphtho[2,1-b]furan-2-carbohydrazide derivatives, which share structural similarities with Ethyl 5-(2-ethoxy-1-naphthamido)pyrazolo[1,5-a]pyridine-3-carboxylate. These compounds were evaluated for antimicrobial, anti-inflammatory, analgesic, anthelmintic, diuretic, and antipyretic activities, showcasing the diverse potential applications of such compounds in drug discovery and development (Kumaraswamy et al., 2008).

  • Characterization of Pyrazole Hydrazones : Another study focused on the synthesis and characterization of pyrazole hydrazone derivatives, highlighting the chemical versatility and potential for further modification of this compound class to explore new biological activities (Huang Jie-han, 2008).

  • Regioselective Synthesis Under Ultrasound Irradiation : Machado et al. (2011) demonstrated a highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation, suggesting an efficient and time-saving synthetic approach for related compounds (Machado et al., 2011).

Biological Activities and Applications

  • Antitumor Agents : Nassar et al. (2015) outlined an efficient method for obtaining ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and further cyclocondensation to yield pyrazolo[3,4-d]pyrimidine and other derivatives, some of which showed significant anti-tumor activities in mouse and human cancer cell lines (Nassar et al., 2015).

  • Antimicrobial Activity : Efficient synthesis and significant antimicrobial activity were reported for 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines, highlighting the therapeutic potential of these compounds in combating bacterial and fungal infections (Rao et al., 2023).

Mechanism of Action

Future Directions

Future research could focus on exploring the properties and potential applications of this compound, given the interesting characteristics of the pyrazolo[1,5-a]pyrimidines class of compounds .

properties

IUPAC Name

ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-3-29-20-10-9-15-7-5-6-8-17(15)21(20)22(27)25-16-11-12-26-19(13-16)18(14-24-26)23(28)30-4-2/h5-14H,3-4H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMTVSRFPIFSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(C=NN4C=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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